

In-Depth Technical Guide: 3-Methylanisole (CAS Number 100-84-5)

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Compound of Interest

Compound Name: 3-Methylanisole

Cat. No.: B1663972

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Methylanisole** (also known as 3-methoxytoluene), a versatile aromatic ether with the CAS number 100-84-5. This document collates critical data on its chemical and physical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the synthesis of pharmaceuticals, dyes, and other bioactive molecules. Detailed experimental protocols, toxicological data, and an exploration of its potential biological activities are presented to support its application in research and development.

Chemical and Physical Properties

3-Methylanisole is a colorless to light yellow liquid with a characteristic aromatic odor. It is a flammable liquid and should be handled with appropriate safety precautions. The fundamental properties of **3-Methylanisole** are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	100-84-5	[1][2]
Molecular Formula	C ₈ H ₁₀ O	[2]
Molecular Weight	122.16 g/mol	[2][3]
Appearance	Colorless to light yellow liquid	-
Odor	Aromatic	-
Density	0.969 g/mL at 25 °C	[3]
Boiling Point	175-176 °C	[3]
Melting Point	-47 °C	-
Flash Point	54 °C (129.2 °F)	-
Solubility	Insoluble in water, soluble in alcohol and ether	-
Refractive Index (n _{20/D})	1.513	[3]

Synthesis and Reactivity

General Synthesis

A common laboratory-scale synthesis of **3-Methylanisole** involves the Williamson ether synthesis, where m-cresol is methylated.

Experimental Protocol: Methylation of m-Cresol

- Reactants: m-cresol, dimethyl sulfate, 10% sodium hydroxide solution, diethyl ether, calcium chloride, sodium carbonate solution.
- Procedure:
 - In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, 1 mole of m-cresol is treated with 1.25 moles of 10% sodium hydroxide with stirring.

- While maintaining vigorous stirring and cooling to keep the temperature below 40 °C, 1 mole of dimethyl sulfate is added dropwise.
- To ensure the completion of the reaction and to decompose any unreacted dimethyl sulfate, the mixture is heated on a boiling water bath for 30 minutes.
- After cooling, the organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether.
- The combined organic phases are washed with a dilute sodium carbonate solution and then with water.
- The organic phase is dried over anhydrous calcium chloride and then purified by fractional distillation to yield **3-Methylanisole**.

Key Chemical Reactions

The aromatic ring of **3-Methylanisole** is activated by the methoxy group, making it susceptible to electrophilic aromatic substitution reactions, primarily at the ortho and para positions relative to the methoxy group.

Friedel-Crafts Acylation: A key reaction for introducing an acyl group onto the aromatic ring, which is a common step in the synthesis of various pharmaceutical intermediates.

Experimental Protocol: Friedel-Crafts Acylation of **3-Methylanisole**

- Reactants: **3-Methylanisole**, acetyl chloride, anhydrous aluminum chloride (AlCl_3), dichloromethane (DCM), ice-cold water, 5% aqueous NaOH solution, anhydrous MgSO_4 .
- Procedure:
 - To a dry 25 mL round-bottom flask containing a stir bar, add anhydrous AlCl_3 (0.66 g, 4.0 mmol) and DCM (6 mL).
 - Slowly add acetyl chloride (0.41 mL, 4.6 mmol) to the stirred suspension.
 - Add a solution of **3-Methylanisole** (0.43 mL, 4.6 mmol) in DCM (3 mL) dropwise over approximately 5 minutes.

- Stir the mixture for an additional 10 minutes after the addition is complete.
- Quench the reaction by slowly adding ice-cold water (5 mL), with the first 1 mL added dropwise.
- Transfer the mixture to a separatory funnel, add more water (10 mL), and extract the aqueous layer with DCM (2 x 5 mL).
- Combine the organic layers and wash with 5% aqueous NaOH solution (10 mL).
- Dry the organic layer over anhydrous MgSO_4 , filter, and remove the solvent by evaporation to obtain the acylated product.^[4]

Applications in Synthesis

Pharmaceutical Synthesis

3-Methylanisole serves as a crucial starting material or intermediate in the synthesis of several active pharmaceutical ingredients (APIs). While direct synthetic routes for major drugs like Tramadol and Tolterodine often start from p-cresol or other precursors, the chemical principles involving Friedel-Crafts reactions and subsequent modifications of substituted anisoles are central to their synthesis.^{[5][6][7]} The reactivity of **3-Methylanisole** makes it a valuable building block for creating complex molecular architectures in drug discovery.

Dye Synthesis

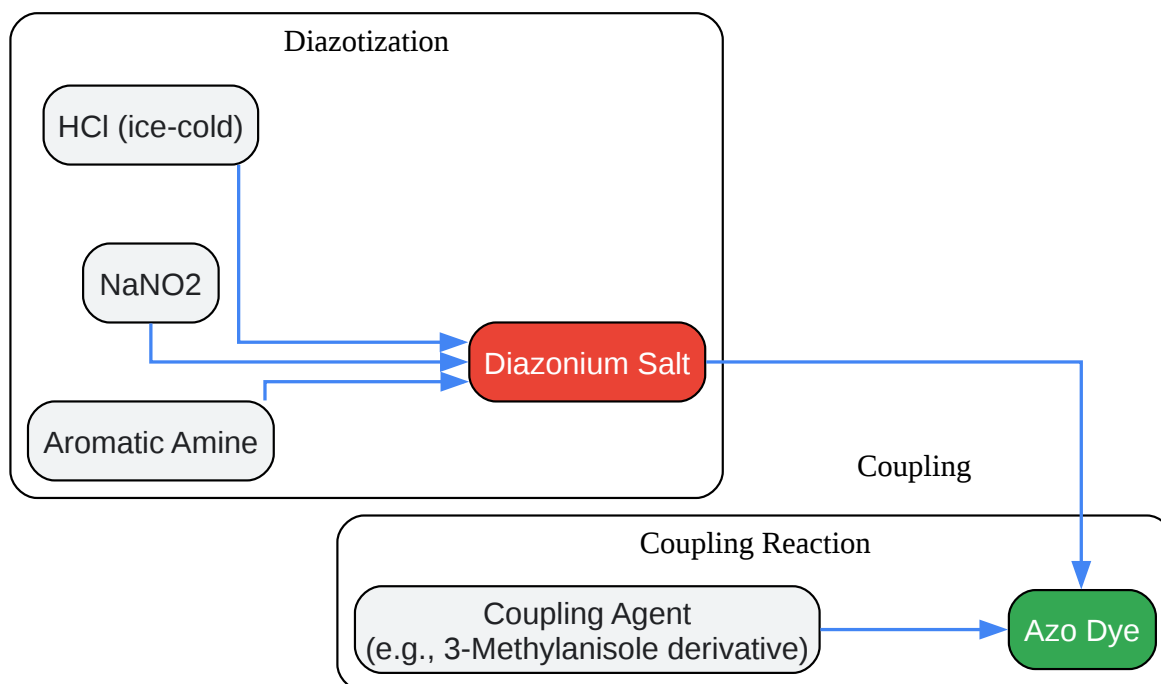
In the dye industry, **3-Methylanisole** is utilized as an intermediate for the production of azo dyes. The synthesis involves diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. While a specific protocol using **3-Methylanisole** as the coupling agent is not detailed in the provided search results, a general procedure for azo dye synthesis is outlined below.

General Experimental Protocol: Synthesis of an Azo Dye

- Diazotization:
 - Dissolve the aromatic amine (e.g., sulfanilic acid) in an aqueous solution of sodium carbonate.

- In a separate vessel, dissolve sodium nitrite in water.
- Cool both solutions in an ice bath.
- Add the sodium nitrite solution to the amine solution.
- Slowly add this mixture to a beaker containing concentrated hydrochloric acid and ice to form the diazonium salt.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Coupling:
 - Dissolve the coupling agent (an electron-rich aromatic compound like a phenol or aniline derivative) in an appropriate solvent (e.g., aqueous sodium hydroxide for phenols).
 - Cool the solution of the coupling agent in an ice bath.
 - Slowly add the cold diazonium salt solution to the coupling agent solution with stirring.
 - The azo dye will precipitate and can be collected by filtration.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

The workflow for a typical azo dye synthesis is illustrated below.



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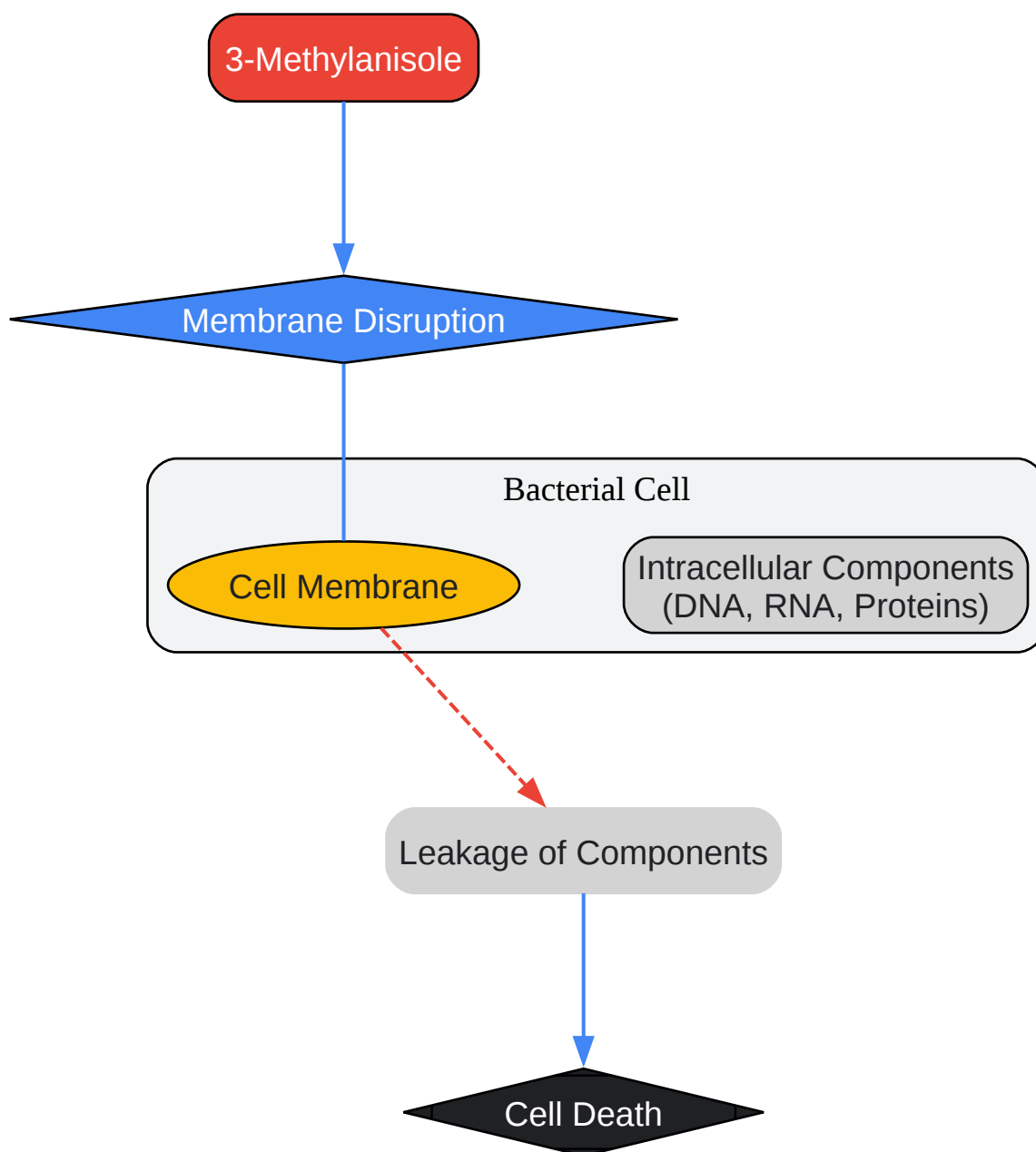
Figure 1: General workflow for the synthesis of azo dyes.

Biological Activity and Toxicology

Antibacterial and Antiseptic Properties

3-Methylanisole has been noted for its antiseptic and antibacterial properties. The mechanism of action for methoxy-substituted aromatic compounds often involves disruption of the bacterial cell membrane.[12] Studies on similar compounds, such as 7-methoxycoumarin, have shown that they can destroy the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[12] Furthermore, these compounds can inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.[13][14]

The proposed antibacterial mechanism is visualized in the following diagram.



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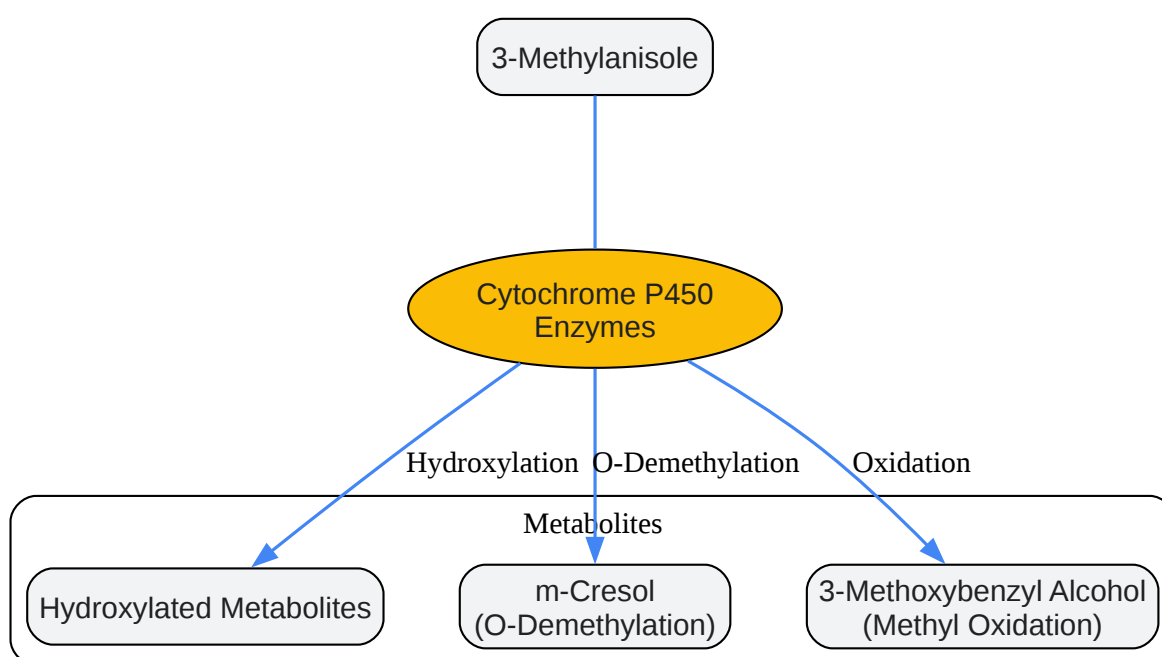
Figure 2: Proposed antibacterial mechanism of action for **3-Methylanisole**.

Metabolism

The metabolism of **3-Methylanisole** is anticipated to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Based on studies of structurally related compounds like 3-methylindole, the metabolic pathways likely involve hydroxylation of the aromatic ring, O-demethylation to form m-cresol, or oxidation of the methyl group to a hydroxymethyl group.[15]

[16][17] The biotransformation of **3-Methylanisole** by CYP102A1 variants has been explored for the synthesis of vanillin, indicating that both aromatic hydroxylation and O-demethylation are possible metabolic routes.[18]

A potential metabolic pathway is illustrated below.



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Figure 3: Potential metabolic pathways of **3-Methylanisole**.

Toxicology

Toxicological data for **3-Methylanisole** is limited. It is classified as a flammable liquid and is harmful if swallowed. It is also reported to be an irritant.[19] Quantitative toxicological data are summarized in the table below.

Toxicity Data	Value	Reference(s)
Intraperitoneal LD50 (mouse)	> 500 mg/kg	[1]

Further comprehensive toxicological studies are required to fully characterize its safety profile.

Conclusion

3-Methylanisole (CAS 100-84-5) is a chemical intermediate with significant utility in the synthesis of a diverse range of commercially important products, including pharmaceuticals and dyes. Its chemical reactivity, particularly its susceptibility to electrophilic aromatic substitution, makes it a valuable precursor for constructing complex molecules. While its biological activities, such as its antibacterial properties, are of interest, further research is needed to fully elucidate its mechanisms of action and to establish a comprehensive toxicological profile. This guide provides a foundational resource for researchers and developers working with this compound.

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